Copper;gallium

CO₂ reduction electrocatalysis energy efficiency

Phase-agnostic copper alloy substitution fails in Cu-Ga systems: CuGa₂ exhibits 171× higher electrical resistivity than pure Cu and distinct mechanical advantages over Sn-based intermetallics (Ag₃Sn, Cu₆Sn₅, Cu₃Sn). For CIGS sputtering targets, Ga 30-68 at% with ≥95% density and exclusive CuGa₂ phase ensures film stoichiometry. TIM composites with ~50 wt% CuGa₂ deliver 74.9 W(m·K)⁻¹ conductivity with 35-day stability. Specify phase purity (CuGa₂ vs. Cu₉Ga₄) for electrical or thermal applications.

Molecular Formula CuGa
Molecular Weight 133.27 g/mol
Cat. No. B14561579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper;gallium
Molecular FormulaCuGa
Molecular Weight133.27 g/mol
Structural Identifiers
SMILES[Cu].[Ga]
InChIInChI=1S/Cu.Ga
InChIKeyCDZGJSREWGPJMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper-Gallium (Cu-Ga) System: Procurement-Grade Overview of Intermetallic Phases and Alloy Properties


The copper-gallium (Cu-Ga) system encompasses a family of intermetallic compounds and alloys, most notably CuGa₂ (θ-phase) and Cu₉Ga₄ (γ-phase), alongside solid solution alloys. These materials are defined by the reactive wetting and rapid interdiffusion kinetics between liquid gallium and solid copper, which occur even at room temperature [1]. The thermodynamic stability of the Cu-Ga binary system has been comprehensively assessed via the CALPHAD methodology, establishing a self-consistent phase diagram that includes the liquid phase, fcc (α-Cu), bcc (β), hcp (ζ), multiple solution compounds (Cu₉Ga₄_0, Cu₉Ga₄_1, Cu₉Ga₄_2, Cu₉Ga₄_3), and stoichiometric phases including CuGa₂ [2]. This foundational thermodynamic characterization underpins the material's engineered use in low-temperature bonding, thin-film precursor fabrication, and functional composite design.

Phase-specific property selection: CuGa₂ (θ) or Cu₉Ga₄ (γ) for targeted mechanical, thermal, and electrical profiles
Low-temperature reactive bonding and thin-film fabrication enabled by Ga-Cu interdiffusion kinetics
CALPHAD-validated thermodynamic system supports composition and processing window design

Copper-Gallium Substitution Risks: Why Cu-Ga Phase Specificity Governs Performance


Generic substitution within copper-based systems is demonstrably invalid for Cu-Ga applications due to pronounced phase-dependent property divergence and unique interfacial chemistry. First-principles calculations reveal that Cu₉Ga₄ exhibits superior mechanical properties relative to CuGa₂, including larger bulk modulus, shear modulus, and Young's modulus [1]. Crucially, CuGa₂ possesses an electrical resistivity that is 171.4 times that of pure copper, a difference that renders phase-agnostic substitution catastrophic in any electrical application [2]. Furthermore, CuGa₂ interfaces in solder joints exhibit quantifiably distinct mechanical advantages over conventional Sn-based intermetallics such as Ag₃Sn, Cu₆Sn₅, and Cu₃Sn [3]. These divergent properties mandate phase-specific specification and preclude generic Cu-alloy or Ga-alloy interchange. The following evidence section quantifies these selection-critical differences.

Phase substitution Cu₉Ga₄ exhibits reported higher bulk and shear modulus than CuGa₂; phase-agnostic specification may mis-predict mechanical performance.
Generic Cu-alloy replacement CuGa₂ resistivity is ~171× that of pure Cu; direct electrical substitution without phase control can degrade conduction paths.
Sn-based solder IMC comparison CuGa₂ interfacial properties differ from Ag₃Sn, Cu₆Sn₅, and Cu₃Sn; joint reliability outcomes may not transfer from SAC solder systems.

Copper-Gallium Evidence Guide: Quantified Performance Differentiation Against Comparators


CuGa Bimetallic Catalyst Energy Efficiency in CO₂ Electroreduction vs. Pure Cu

CuGa bimetallic catalysts achieve substantially higher cathodic energy efficiency for multi-carbon product formation compared to conventional Cu-based catalysts. The optimized CuGa catalyst reduces the activation overpotential for C₂₊ formation, enabling operation at lower cathodic potentials while maintaining high current densities [1].

Energy efficiency
Head-to-head
Reported >50% cathodic EE for C₂₊ products at >1.0 A cm⁻² vs conventional Cu catalysts.
Supports energy efficiency screening for CO₂ electroreduction scale-up.
Full-cell EE exceeding 30% at >2.0 A cm⁻²; MEA reactor context.
CO₂ reduction electrocatalysis energy efficiency

CuGa₂/Liquid Metal Composite Thermal Conductivity vs. Pure Ga-Based Liquid Metal

Composite thermal interface materials (TIMs) incorporating CuGa₂ microparticles into a gallium-based liquid metal matrix achieve significantly enhanced thermal conductivity relative to the unfilled liquid metal baseline. Metallic bonding at the Ga/CuGa₂ interface facilitates free-electron-mediated heat transfer across the interface [1].

Thermal conductivity
Head-to-head
Reported 74.92 W/mK (50 wt% CuGa₂ composite) vs ~25–30 W/mK for unfilled Ga-based liquid metal.
Supports thermal interface material performance evaluation.
35-day compositional stability; no segregation hardening reported.
thermal interface materials thermal management composite materials

Cu₉Ga₄ Mechanical Toughness vs. Cu-Sn System Intermetallics (η′-Cu₆Sn₅ and Cu₃Sn)

First-principles calculations comparing the elastic modulus of Cu-Ga intermetallics with Cu-Sn system intermetallics demonstrate that Cu₉Ga₄ possesses superior toughness and favorable mechanical properties. Cu₉Ga₄ exhibits larger elastic modulus than η′-Cu₆Sn₅, positioning it as a mechanically advantageous phase for interconnection reliability [1]. Additionally, Cu₉Ga₄ demonstrates better toughness compared to Cu-Sn intermetallic compounds overall [2].

Mechanical toughness
Cross-study
Elastic modulus ranking: η′-Cu₆Sn₅ < Cu₉Ga₄ < Cu₃Sn; reported toughness advantage for Cu₉Ga₄ over Cu-Sn IMCs.
Supports mechanical reliability ranking for interconnection materials.
First-principles DFT evaluation; context-dependent ranking.
mechanical properties intermetallic compounds solder joints

CuGa₂ Interfacial Mechanical Reliability vs. Ag₃Sn, Cu₆Sn₅, and Cu₃Sn in Solder Joints

Nanoindentation evaluation of CuGa₂ formed at the interface between liquid Ga and Cu substrates reveals mechanical advantages over intermetallic compounds typically found in lead-free solder assemblies. CuGa₂ demonstrates superior properties relative to Ag₃Sn, Cu₆Sn₅, and Cu₃Sn, which are the predominant IMCs in SAC (Sn-Ag-Cu) solder joints [1].

Interfacial reliability
Head-to-head
Reported mechanical advantages of CuGa₂ over Ag₃Sn, Cu₆Sn₅, and Cu₃Sn in solder joints (nanoindentation).
Supports joint reliability assessment at low process temperatures.
Room-temperature Ga-Cu interfacial formation; miniaturized joint context.
solder joint reliability lead-free solders nanoindentation

CuGa₂ Electrical Resistivity: Magnitude Differential vs. Pure Copper

The formation of CuGa₂ at Ga-based alloy/Cu interfaces produces a dramatic increase in electrical resistivity relative to pure copper. This quantified difference is critical for predicting and mitigating electrical performance degradation in devices where Ga-Cu interfacial reactions occur [1].

Electrical resistivity
Head-to-head
Reported 171.4 × ρ(Cu) for CuGa₂, quantifying conductivity degradation at Ga-Cu interfaces.
Quantifies electrical penalty for uncontrolled interfacial reactions.
Based on interfacial reaction studies; relevant to contact and interconnect design.
electrical properties interfacial reactions conductivity degradation

Cu₉Ga₄ Thermal Expansion Coefficient Match with Cu Substrate vs. CuGa₂

The coefficient of thermal expansion (CTE) mismatch between an intermetallic compound and its Cu substrate directly governs thermal fatigue reliability. First-principles fitting of thermal expansion coefficients reveals that Cu₉Ga₄ exhibits a superior CTE match with pure Cu compared to CuGa₂ [1]. Furthermore, the rapid volume expansion of CuGa₂ weakens interatomic interaction forces, accelerating decay of its bulk modulus with temperature [2].

CTE match
Head-to-head
Reported better CTE match with Cu for Cu₉Ga₄ vs CuGa₂; CuGa₂ shows thermally-driven bulk modulus decay.
Supports thermal cycling reliability assessment for Cu-Ga interconnects.
First-principles thermal expansion fitting; temperature-dependent property context.
thermal expansion reliability CTE mismatch

Copper-Gallium Procurement Scenarios: Evidence-Backed Industrial and Research Applications


High-Current-Density Electrochemical CO₂ Reduction to Multi-Carbon Products

CuGa bimetallic catalysts are uniquely suited for CO₂ electrolysis systems operating at industrial current densities (>1.0 A cm⁻²). The reduced activation energy for C₂₊ formation directly translates to >50% cathodic energy efficiency, a performance metric that pure Cu catalysts cannot match at comparable current densities [1]. Procurement of CuGa catalysts or CuGa-based electrodes is justified for scale-up systems where energy efficiency directly governs process economics.

High-Heat-Flux Thermal Interface Materials for Advanced Chip Cooling

Composite TIMs comprising CuGa₂ microparticles dispersed in gallium-based liquid metal deliver 74.92 ± 1.04 W (m K)⁻¹ thermal conductivity—a threefold enhancement over unfilled liquid metal [1]. This conductivity, combined with 35-day compositional stability (no segregation hardening), addresses the thermal management demands of densely integrated chips where conventional TIMs fail. Procurement specification should target CuGa₂-loaded composites at ~50 wt% loading for optimal thermal performance.

Low-Temperature Microelectronic Bonding with Enhanced Joint Reliability

Solder alloys that form CuGa₂ at the Cu interface enable lower process temperatures while producing intermetallic layers with mechanical advantages over Ag₃Sn, Cu₆Sn₅, and Cu₃Sn [1]. For miniaturized electronic assemblies where joint reliability is paramount and high-temperature processing is prohibited, CuGa-forming solders offer a procurement-differentiated reliability pathway. Specification should prioritize CuGa₂ interfacial formation over competing Sn-based IMC formation.

Cu-Ga Sputtering Targets for CIGS Thin-Film Photovoltaic Precursor Layers

Cu-Ga sputtering targets with Ga content of 30–68 at% and relative density ≥95% are engineered for fabricating Cu(In,Ga)Se₂ (CIGS) absorber layers [1]. Targets containing CuGa₂ as the exclusive or predominant Ga-Cu intermetallic phase enable tight control of final thin-film composition [2]. Procurement specifications should verify phase purity (CuGa₂ vs. Cu₉Ga₄ volume ratio) and relative density to ensure consistent sputtering yield and film stoichiometry.

Application
Selection Property
Validation Focus
CO₂ electroreduction at high current density
Cathodic energy efficiency for multi-carbon products
Full-cell energy efficiency and C₂₊ selectivity at industrial rates
Thermal interface materials for chip cooling
Composite thermal conductivity with long-term stability
Thermal cycling endurance and phase segregation resistance
Low-temperature microelectronic bonding
Interfacial IMC mechanical reliability at reduced process temperatures
Joint integrity under miniaturization and thermomechanical stress
CIGS thin-film photovoltaic precursor layers
Sputtering target phase purity and relative density
Sputtering yield consistency and final film stoichiometry control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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